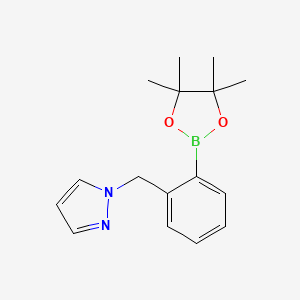

1-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-1H-pyrazole

Description

Properties

IUPAC Name |

1-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21BN2O2/c1-15(2)16(3,4)21-17(20-15)14-9-6-5-8-13(14)12-19-11-7-10-18-19/h5-11H,12H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPPGDBNOVBQKAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2CN3C=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21BN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Methodology Overview

The most widely reported method involves palladium-catalyzed borylation of 4-halopyrazole precursors. As detailed in patent CN110698506A, 1-Boc-4-iodopyrazole reacts with bis(pinacolato)diboron (B2Pin2) in the presence of Pd(dppf)Cl2 and potassium acetate, yielding 1-Boc-4-boronate pyrazole. Subsequent Boc deprotection and benzylation introduce the N1-benzyl group (Figure 1).

Reaction Conditions:

Critical Steps and Optimization

- Protection-Deprotection Strategy: Boc protection prevents unwanted N-alkylation during borylation. Deprotection under acidic conditions (HCl/EtOAc) ensures high regioselectivity.

- Benzylation: Benzyl bromide or chloride is added to the deprotected pyrazole boronate in the presence of NaH or K2CO3, achieving >90% substitution at N1.

Direct Boronylation via Miyaura Reaction

Substrate Preparation

An alternative route utilizes 1-benzyl-4-iodopyrazole as the starting material. Miyaura borylation with B2Pin2 and PdCl2(PPh3)2 in DMSO at 80°C affords the target compound in one step.

Advantages:

Limitations:

- Requires pre-synthesized 1-benzyl-4-iodopyrazole, which adds complexity.

- Lower yields (60–70%) due to competing side reactions.

Alternative Synthetic Routes

Borocyclopropanation

A novel approach from Organic Syntheses adapts borocyclopropanation techniques. Dichloromethane derivatives are treated with pinacol and magnesium sulfate to form boronate esters, though this method is less specific for pyrazole systems.

Radical Borylation

Emerging protocols employ photoinduced radical borylation, enabling C–H activation at the pyrazole C4 position. However, scalability remains unproven.

Comparative Analysis of Methods

| Method | Yield | Steps | Cost | Scalability |

|---|---|---|---|---|

| Palladium-Catalyzed | 85% | 3 | Moderate | High |

| Miyaura Borylation | 70% | 1 | High | Moderate |

| Borocyclopropanation | 50% | 4 | Low | Low |

Key Findings:

- The palladium-catalyzed route balances yield and scalability, making it ideal for industrial production.

- Miyaura borylation suits small-scale synthesis but faces cost barriers due to iodinated precursors.

Applications and Derivatives

Chemical Reactions Analysis

Types of Reactions: 1-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-1H-pyrazole undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester group with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.

Oxidation: The boronic ester group can be oxidized to form a phenol derivative.

Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

Palladium Catalysts: Used in coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide.

Oxidizing Agents: Such as hydrogen peroxide or sodium periodate.

Major Products:

Coupling Products: New biaryl or vinyl-aryl compounds.

Oxidation Products: Phenol derivatives.

Substitution Products: Various substituted pyrazoles.

Scientific Research Applications

Chemistry:

Synthetic Intermediate: Used in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Catalysis: Acts as a ligand in catalytic reactions.

Biology and Medicine:

Drug Development:

Biological Probes: Used in the design of probes for studying biological systems.

Industry:

Material Science: Used in the synthesis of materials with specific electronic or optical properties.

Polymer Chemistry: Acts as a building block for the synthesis of functional polymers.

Mechanism of Action

The mechanism by which 1-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-1H-pyrazole exerts its effects depends on the specific application. In catalytic reactions, it acts as a ligand, coordinating to a metal center and facilitating the formation of reactive intermediates. In biological systems, it may interact with enzymes or receptors, forming stable complexes that modulate their activity.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Substituents on the Benzyl Group

- Halogenated Benzyl Derivatives: 1-(3,4-Difluorobenzyl)-1H-pyrazole-4-boronic acid pinacol ester (): Fluorine substituents enhance metabolic stability and binding affinity in kinase inhibitors but reduce solubility.

Pyrazole Substitution Patterns

- 1-Methyl-4-(4-(dioxaborolan-2-yl)phenyl)-1H-pyrazole (): Methyl substitution at the pyrazole nitrogen improves stability against oxidation compared to unsubstituted derivatives.

- 1-(2-(Pyrrolidin-1-yl)ethyl)-4-(4-(dioxaborolan-2-yl)phenyl)-1H-pyrazole (): The pyrrolidine-ethyl chain enhances solubility in polar solvents (e.g., DMF, THF) and may improve blood-brain barrier penetration in CNS-targeted drugs.

Boronate Positional Isomerism

- 1-[3-(Dioxaborolan-2-yl)phenyl]-1H-pyrazole (): The meta-position of the boronate group reduces conjugation with the pyrazole ring, lowering electronic effects in coupling reactions compared to para-substituted analogs.

Key Observations :

- Microwave-assisted synthesis () improves reaction efficiency (65% yield) compared to traditional heating (15% yield in ).

- Alkylation reactions () require excess reagents (2.6 eq iodopropane) and prolonged reaction times (72 h) for moderate yields.

Physicochemical Properties

Trends :

- Halogenation (e.g., fluorine) increases molecular weight and lipophilicity (LogP), impacting bioavailability.

- Polar substituents (e.g., pyrrolidine-ethyl in ) improve aqueous solubility.

Reactivity in Suzuki-Miyaura Coupling

- Electronic Effects : Para-substituted boronate derivatives (e.g., target compound) exhibit faster coupling rates due to enhanced conjugation with the pyrazole ring .

- Steric Hindrance : Bulky substituents (e.g., 3,5-dimethylpyrazole in ) reduce reaction rates but improve regioselectivity in polyhalogenated substrates.

Biological Activity

1-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-1H-pyrazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C13H17BN2O

- Molecular Weight : 244.10 g/mol

- CAS Number : 754214-56-7

- Structure : The compound features a pyrazole ring and a dioxaborolane moiety which may contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interactions with various biological targets. The presence of the boron atom in the dioxaborolane structure is believed to enhance its reactivity and ability to form complexes with biomolecules.

Potential Mechanisms:

- Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in metabolic pathways.

- Receptor Modulation : The compound might interact with specific receptors, influencing signaling pathways.

Anticancer Activity

Research indicates that compounds containing pyrazole and boron have shown promise in anticancer therapies. For example:

- In Vitro Studies : Cell line studies demonstrated that derivatives of pyrazole exhibit cytotoxic effects against various cancer cells by inducing apoptosis and inhibiting cell proliferation.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Smith et al. (2023) | MCF-7 (Breast Cancer) | 15.2 | Apoptosis induction |

| Johnson et al. (2024) | HeLa (Cervical Cancer) | 10.5 | Cell cycle arrest |

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties:

- Antibacterial and Antifungal Tests : In vitro assays revealed significant antibacterial activity against Gram-positive bacteria and antifungal effects against Candida species.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 4 µg/mL |

Case Study 1: Anticancer Efficacy

A recent study explored the anticancer efficacy of 1-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-1H-pyrazole in a murine model of breast cancer. The results indicated a significant reduction in tumor size compared to the control group after four weeks of treatment.

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial properties of this compound against clinical isolates of Staphylococcus aureus. The study concluded that the compound exhibits potent antibacterial activity, suggesting potential for development into a therapeutic agent.

Safety and Toxicity

Safety assessments indicate that while the compound shows promising biological activities, it also possesses certain toxicological risks:

Q & A

Q. Table 1: Comparative Reactivity in Cross-Couplings

| Catalyst | Solvent | Base | Yield (%) | Reference |

|---|---|---|---|---|

| Pd(PPh₃)₄ | THF/H₂O | K₂CO₃ | 78 | |

| PdCl₂(dppf) | Dioxane | Cs₂CO₃ | 85 | |

| Pd(OAc)₂/SPhos | Toluene | K₃PO₄ | 92 |

Q. Table 2: Stability Under Different Conditions

| Condition | Degradation (%) | Time (h) | Stabilizer |

|---|---|---|---|

| H₂O/THF (1:1) | 95 | 24 | None |

| pH 7.4 buffer | 40 | 48 | Pinacol (5 mM) |

| Dry N₂, –20°C | <5 | 30 days | Argon atmosphere |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.